Methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride
Description
Methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride is a hydrochloride salt of a methyl ester derivative featuring a 3-aminophenyl substituent and a branched methyl group at the α-carbon of the propanoate backbone. This compound is structurally characterized by:
- Core structure: A propanoate ester with a methyl group at the α-carbon.
- Substituents: A 3-aminophenyl group at the β-carbon.
- Salt form: Hydrochloride counterion, enhancing solubility and stability in pharmaceutical formulations.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
methyl 2-(3-aminophenyl)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8;/h4-7H,12H2,1-3H3;1H |
InChI Key |
FHWPOCPXMKAMGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of Amino Acid Precursors
A common approach starts from 3-aminophenyl-substituted 2-methylpropanoic acid derivatives. The carboxylic acid group is converted to the methyl ester via reaction with methanol under acidic conditions or using thionyl chloride as a catalyst.
- Dissolve the amino acid precursor in methanol.
- Add thionyl chloride dropwise at 0 °C to 20 °C.
- Stir the reaction mixture for approximately 6 hours at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench with sodium bicarbonate, filter, and concentrate under reduced pressure.
- Triturate the residue with diethyl ether to precipitate the methyl ester hydrochloride salt.
This method yields the methyl ester hydrochloride with high purity and approximately 90% yield.
Formation of Hydrochloride Salt
The free base methyl ester can be converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ether or methanol. This step enhances the compound's stability and crystallinity.
| Step | Reagents/Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amino acid + Methanol + SOCl2 (0-20 °C, 6 h) | Esterification | ~90 | Monitored by TLC, high purity |
| 2 | Methyl ester + HCl (gas or solution) | Salt formation | Quantitative | Improves stability and handling |
- The esterification using thionyl chloride in methanol is efficient for amino acid derivatives bearing aromatic amine groups, preserving the amine functionality without protection.
- The methyl ester hydrochloride exhibits characteristic NMR signals: 1H NMR shows methyl singlets around 3.6 ppm and aromatic protons consistent with the 3-aminophenyl substitution.
- The hydrochloride salt form increases water solubility and crystallinity, facilitating purification and storage.
- Analytical methods such as GC-MS and NMR (1H and 13C) confirm the structure and purity of the product.
- This preparation method is scalable and reproducible, suitable for further derivatization in pharmaceutical research.
- Alternative methods involving amidation and azide coupling have been reported for related compounds but are more complex and less direct for methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride specifically.
- Careful control of reaction temperature and stoichiometry is essential to avoid side reactions such as over-chlorination or amine modification.
- The use of thionyl chloride requires appropriate safety precautions due to its corrosive and toxic nature.
The preparation of this compound is effectively achieved via esterification of the corresponding amino acid with methanol in the presence of thionyl chloride, followed by conversion to the hydrochloride salt. This method provides high yields and purity, supported by extensive analytical characterization. The process is well-documented and suitable for laboratory-scale synthesis with potential for scale-up.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Nitro or quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The ester moiety can undergo hydrolysis, releasing the active aminophenyl compound, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) Methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride
- Key difference: The amino group is at the para position (4-aminophenyl) instead of meta (3-aminophenyl).
- Impact : Para-substituted analogs often exhibit higher metabolic stability due to reduced steric hindrance, but meta-substitution may enhance binding to certain receptors (e.g., histamine H1) .
b) Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride
- Key difference : A sulfonyl group at the para position and ethyl ester instead of methyl.
c) Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
- Key difference: A phenyl group replaces the 3-aminophenyl substituent.
Core Structure Modifications
a) Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
- Key difference : A dimethyl group at the β-carbon instead of a methyl and aryl group.
b) Bilastine Impurity 08
Functional Group Variations
a) α-Methyltyrosine methyl ester hydrochloride
Data Tables
Table 1: Molecular Properties of Selected Compounds
Biological Activity
Methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that allow for various biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.70 g/mol. The compound features an amino group attached to a phenyl ring and an ester functional group, which plays a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. This interaction is critical for understanding the compound's mechanism in drug design and development.
- Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing various signaling pathways.
- Hydrolysis : The ester moiety can undergo hydrolysis, releasing the active carboxylic acid that further interacts with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism involves inducing cell death through multiple pathways, including autophagy and necroptosis .
- Molecular Modeling : Molecular docking studies suggest that the compound has a favorable binding affinity for specific cancer-related targets, enhancing its potential as an anticancer agent .
Enzyme Interaction Studies
The compound has been utilized in studies focusing on enzyme-substrate interactions:
- Inhibition of Specific Enzymes : The ability of this compound to inhibit certain enzymes has been confirmed through in vitro assays. These findings suggest its utility in therapeutic contexts where enzyme modulation is beneficial.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique features of this compound that contribute to its biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(3-aminophenyl)-2-methylpropanoate | C₁₁H₁₆N₁O₂ | Different position of amino group on phenyl ring |
| Methyl 2-amino-2-methylpropanoate hydrochloride | C₅H₁₂ClNO₂ | Simpler structure, lacks phenyl ring |
| Methyldopa methyl ester hydrochloride | C₁₃H₁₇ClN₂O₄ | Contains additional hydroxyl groups |
This table illustrates how the structural arrangement allows for diverse chemical reactivity and potential biological activities not fully explored in related compounds.
Case Studies and Research Findings
- Anticancer Activity : A study published in ACS Omega demonstrated promising results regarding the anticancer activity of modified derivatives of this compound. These derivatives showed enhanced potency against cancer cell lines compared to the parent compound .
- Enzyme Interaction : Research exploring enzyme inhibition revealed that the compound effectively inhibits key enzymes involved in metabolic pathways, suggesting its potential role in metabolic disease management.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
